S-(2-methoxy-2-oxoethyl)homocysteine
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Overview
Description
S-(2-methoxy-2-oxoethyl)homocysteine: is a derivative of homocysteine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the presence of a methoxy group and an oxoethyl group attached to the sulfur atom of homocysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methoxy-2-oxoethyl)homocysteine typically involves the reaction of homocysteine with a methoxy-oxoethylating agent. One common method is the reaction of homocysteine with methyl glyoxylate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: S-(2-methoxy-2-oxoethyl)homocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxoethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-methoxy-2-oxoethyl)homocysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating homocysteine levels in the body.
Industry: It is used in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of S-(2-methoxy-2-oxoethyl)homocysteine involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methoxy group to other molecules. This can affect various biochemical pathways, including those involved in amino acid metabolism and methylation reactions. The exact molecular targets and pathways are still under investigation, but it is believed to influence homocysteine metabolism and related processes .
Comparison with Similar Compounds
- S-(2-oxo-2-carboxyethyl)homocysteine
- S-(2-methoxy-2-oxoethyl)cysteine
- S-(2-methoxy-2-oxoethyl)glutathione
Comparison: S-(2-methoxy-2-oxoethyl)homocysteine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a higher potential for methylation reactions and can participate in a wider range of biochemical processes. Its unique structure also makes it a valuable tool in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-amino-4-(2-methoxy-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-12-6(9)4-13-3-2-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11) |
InChI Key |
DJCJSTKHUXJGME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC(C(=O)O)N |
Origin of Product |
United States |
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